Furostilbestrol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le furostilbestrol est synthétisé par estérification du diéthylstilbestrol avec l’acide furoïque. La réaction implique généralement l’utilisation d’un catalyseur acide pour faciliter le processus d’estérification. Les conditions réactionnelles comprennent le maintien d’une température et d’un pH contrôlés pour garantir la formation réussie de la liaison ester .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l’approche générale impliquerait des processus d’estérification à grande échelle. Cela comprendrait l’utilisation de réacteurs industriels, un contrôle précis de la température et des techniques de purification efficaces pour obtenir du this compound de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions : Le furostilbestrol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés furaniques correspondants.

Réduction : Le composé peut être réduit pour donner des dérivés dihydro.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés furaniques oxydés, des dérivés dihydro réduits et divers composés de this compound substitués .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour l’étude des réactions d’estérification et de substitution.

Biologie : Enquêté pour son activité estrogénique et ses effets potentiels sur les systèmes biologiques.

Médecine : Bien qu’il ne soit pas commercialisé, sa structure et son activité ont fourni des informations sur le développement d’estrogènes synthétiques.

Industrie : Applications potentielles dans la synthèse d’autres composés à base de furane et comme précurseur en synthèse organique

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying esterification and substitution reactions.

Biology: Investigated for its estrogenic activity and potential effects on biological systems.

Medicine: Although not marketed, its structure and activity have provided insights into the development of synthetic estrogens.

Industry: Potential applications in the synthesis of other furan-based compounds and as a precursor in organic synthesis

Mécanisme D'action

Le furostilbestrol exerce ses effets en se liant aux récepteurs des œstrogènes dans les cellules cibles. Ces récepteurs comprennent le tractus reproducteur féminin, la glande mammaire, l’hypothalamus et l’hypophyse. Lors de la liaison, le this compound active le récepteur des œstrogènes, conduisant à la transcription des gènes sensibles aux œstrogènes. Cela se traduit par divers effets physiologiques, notamment la régulation des fonctions reproductives et des caractères sexuels secondaires .

Comparaison Avec Des Composés Similaires

Le furostilbestrol fait partie du groupe des estrogènes synthétiques stilbestrol. Les composés similaires comprennent :

Diéthylstilbestrol : Un estrogène synthétique plus puissant avec une structure similaire mais des groupes esters différents.

Hexestrol : Un autre estrogène synthétique avec une structure centrale similaire mais des groupes fonctionnels différents.

Benzestrol : Un analogue étroit avec une chaîne centrale allongée.

Unicité : L’unicité du this compound réside dans ses groupes esters spécifiques, qui le différencient des autres dérivés du stilbestrol. Cette variation structurelle peut influencer son affinité de liaison et son activité aux récepteurs des œstrogènes, ce qui en fait un composé précieux pour l’étude des relations structure-activité dans les estrogènes synthétiques .

Activité Biologique

Furostilbestrol, a synthetic estrogen derivative of diethylstilbestrol (DES), has been studied for its biological activities, particularly in relation to endocrine disruption and its effects on various health outcomes. This article provides an overview of the compound's biological activities, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is classified as a non-steroidal estrogen and has been primarily used in clinical settings for its estrogenic properties. It is known to mimic the effects of natural estrogens in the body, influencing various physiological processes. The compound has been associated with several biological activities, including:

- Endocrine Disruption : this compound can interfere with normal hormonal functions, leading to potential reproductive and developmental issues.

- Antineoplastic Effects : Some studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antineoplastic Activity

This compound has shown potential as an anti-cancer agent. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth. A study utilizing the PASS software for predicting biological activity highlighted the following findings:

| Dominated Biological Activity | Additional Predicted Activities |

|---|---|

| Antineoplastic (0.884) | Anti-inflammatory (0.840) |

| Chemopreventive (0.683) | Antifungal (0.671) |

These results suggest that this compound may not only inhibit cancer cell proliferation but also modulate inflammatory responses, which could be beneficial in cancer therapy.

2. Endocrine Disruption

This compound's role as an endocrine disruptor has been extensively documented. Exposure to this compound has been linked to various reproductive health issues, particularly in individuals exposed in utero. Notable findings include:

- Increased risk of reproductive tract anomalies.

- Elevated incidence of certain cancers, such as breast and testicular cancer.

- Potential psychological effects, including increased rates of depression and anxiety disorders among exposed populations.

A comprehensive review indicated that prenatal exposure to this compound could lead to multigenerational effects, impacting not only the directly exposed individuals but also their descendants .

Case Studies

Several case studies have documented the health impacts associated with this compound exposure:

- Case Study 1 : A cohort study involving women who were prescribed DES during pregnancy revealed a statistically significant increase in breast cancer rates among their daughters compared to unexposed controls.

- Case Study 2 : A longitudinal study assessed the psychological outcomes in individuals exposed to DES in utero, finding a higher prevalence of mood disorders and neurodevelopmental issues such as ADHD in subsequent generations .

Research Findings

Recent research continues to explore the implications of this compound exposure:

- A study published in a leading journal highlighted that exposure during critical periods of development could lead to long-term endocrine-related health issues .

- Another investigation found that this compound might influence gene expression related to sexual differentiation and neurodevelopmental pathways .

Propriétés

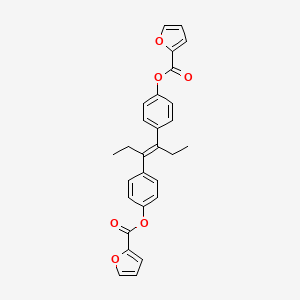

IUPAC Name |

[4-[(E)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O6/c1-3-23(19-9-13-21(14-10-19)33-27(29)25-7-5-17-31-25)24(4-2)20-11-15-22(16-12-20)34-28(30)26-8-6-18-32-26/h5-18H,3-4H2,1-2H3/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDMUAVGKIZQRY-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C2=CC=CO2)/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-40-6 | |

| Record name | 4-[(1E)-1-Ethyl-2-[4-[(2-furanylcarbonyl)oxy]phenyl]-1-buten-1-yl]phenyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furostilbestrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furostilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9M0YN4VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.